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Cat. No.: B1663836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MDL 105,519 is a potent and selective antagonist for the glycine binding site on the N-methyl-

D-aspartate (NMDA) receptor. The tritiated form, [3H]MDL 105,519, serves as a high-affinity

radioligand, enabling the characterization of the NMDA receptor glycine site in various tissues

and cell preparations. This document provides detailed protocols for performing saturation and

competition radioligand binding assays using [3H]MDL 105,519, along with data analysis

procedures and a summary of key binding parameters.

Data Presentation
Table 1: Quantitative Binding Data for [3H]MDL 105,519
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Parameter Value
Tissue/Cell
Preparation

Reference

Kd (Dissociation

Constant)
1.8 nM

Homomeric NMDA-

NR1a receptors in

CHO-K1 cells

[1]

3.77 nM Rat brain membranes [2]

3.73 ± 0.43 nM
Pig cortical brain

membranes
[3]

Bmax (Maximum

Receptor Density)
370 fmol/mg protein

Homomeric NMDA-

NR1a receptors in

CHO-K1 cells

[1]

12.1 pmol/mg protein Rat brain membranes [2]

3030 ± 330 fmol/mg

protein

Pig cortical brain

membranes

Kon (Association Rate

Constant)
7.0 x 107 M-1min-1 Rat brain membranes

Koff (Dissociation

Rate Constant)
0.232 min-1 Rat brain membranes

Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate

and a co-agonist, typically glycine or D-serine, for activation. MDL 105,519 acts as an

antagonist at the glycine binding site on the GluN1 subunit, thereby preventing channel

opening and subsequent downstream signaling cascades.
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NMDA Receptor Signaling Pathway and Antagonism by MDL 105,519.

Experimental Protocols
Brain Membrane Preparation
This protocol describes the preparation of crude synaptic membranes from rodent brain tissue.

Materials:

Whole rodent brains (e.g., rat cortex or hippocampus)

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

Centrifuge tubes

Dounce homogenizer

Refrigerated centrifuge

Procedure:

Dissect the desired brain region on ice and weigh the tissue.
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Add the tissue to 10 volumes (w/v) of ice-cold Homogenization Buffer.

Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular

debris.

Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to

pellet the crude membrane fraction.

Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.

Repeat the centrifugation step (step 5).

Resuspend the final pellet in a suitable volume of Assay Buffer (see below) or a buffer

containing a cryoprotectant (e.g., sucrose) for long-term storage at -80°C.

Determine the protein concentration of the membrane preparation using a standard protein

assay (e.g., BCA or Bradford assay).

[3H]MDL 105,519 Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the

maximum number of binding sites (Bmax) for [3H]MDL 105,519.

Materials:

Prepared brain membranes

[3H]MDL 105,519 radioligand

Assay Buffer: 50 mM Tris-HCl, pH 7.4

Non-specific binding determinator: 10 µM unlabeled MDL 105,519 or another suitable glycine

site antagonist (e.g., 5,7-dichlorokynurenic acid).

96-well microplates

Glass fiber filters (e.g., Whatman GF/B)
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Filtration apparatus

Scintillation vials and scintillation cocktail

Liquid scintillation counter

Procedure:

Prepare serial dilutions of [3H]MDL 105,519 in Assay Buffer, typically ranging from 0.1 to 20

nM.

In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total

binding and non-specific binding.

For total binding wells, add:

50 µL of Assay Buffer

50 µL of the corresponding [3H]MDL 105,519 dilution

100 µL of the membrane preparation (typically 50-150 µg of protein)

For non-specific binding wells, add:

50 µL of 10 µM unlabeled MDL 105,519

50 µL of the corresponding [3H]MDL 105,519 dilution

100 µL of the membrane preparation

Incubate the plate at room temperature (or a specified temperature) for 60-120 minutes to

reach equilibrium.

Terminate the incubation by rapid filtration through glass fiber filters that have been pre-

soaked in a buffer (e.g., 0.3% polyethyleneimine).

Wash the filters rapidly with 3-4 washes of ice-cold Assay Buffer to remove unbound

radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a liquid scintillation counter.

[3H]MDL 105,519 Competition Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the NMDA

receptor glycine site.

Materials:

Same as for the saturation binding assay

Unlabeled test compounds

Procedure:

Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.

Prepare a solution of [3H]MDL 105,519 in Assay Buffer at a fixed concentration, typically at

or near its Kd value (e.g., 2-4 nM).

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each

concentration of the test compound.

For total binding wells, add 50 µL of Assay Buffer.

For non-specific binding wells, add 50 µL of 10 µM unlabeled MDL 105,519.

For test compound wells, add 50 µL of the corresponding serial dilution.

To all wells, add 50 µL of the fixed concentration of [3H]MDL 105,519.

To all wells, add 100 µL of the membrane preparation.

Follow steps 5-8 from the saturation binding assay protocol.

Data Analysis
Saturation Assay:
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Calculate specific binding at each radioligand concentration: Specific Binding = Total

Binding - Non-specific Binding.

Plot specific binding (Y-axis) against the concentration of [3H]MDL 105,519 (X-axis).

Fit the data using a non-linear regression model for one-site binding (hyperbola) to

determine the Kd and Bmax values.

Competition Assay:

Calculate the percentage of specific binding at each concentration of the test compound.

Plot the percentage of specific binding against the log concentration of the test compound.

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine

the IC50 value (the concentration of the test compound that inhibits 50% of the specific

binding of the radioligand).

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: K_i = IC_50 / (1 +

([L]/K_d)) where:

[L] is the concentration of [3H]MDL 105,519 used in the assay.

K_d is the dissociation constant of [3H]MDL 105,519 determined from the saturation

assay.

Experimental Workflow
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Workflow for [3H]MDL 105,519 Radioligand Binding Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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